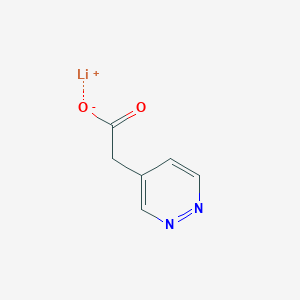

Lithium 2-(pyridazin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium 2-(pyridazin-4-yl)acetate is a chemical compound with the molecular formula C6H5LiN2O2. It is a lithium salt of 2-(pyridazin-4-yl)acetic acid, where the lithium ion is bonded to the carboxylate group of the pyridazine derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(pyridazin-4-yl)acetate typically involves the reaction of 2-(pyridazin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Lithium 2-(pyridazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds. These products have diverse applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Lithium 2-(pyridazin-4-yl)acetate has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. Research suggests that it may enhance the efficacy of existing chemotherapeutic agents.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that lithium salts can have neuroprotective effects, which may be applicable to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could serve as a lead compound for developing new neuroprotective therapies .

Biological Research Applications

In biological research, this compound is being investigated for its interactions with biomolecules:

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for certain enzymes, which could lead to new therapeutic strategies for diseases where these enzymes are dysregulated .

- Biomolecular Interactions : The unique structure of this compound allows it to interact with various biomolecules, potentially influencing signal transduction pathways critical for cellular function.

Material Science Applications

In materials science, this compound is explored for its potential use in the development of advanced materials:

- Synthesis of Coordination Compounds : As an organolithium compound, it serves as a building block for synthesizing various coordination compounds that have applications in catalysis and material synthesis.

- Polymer Chemistry : The compound can be utilized as a precursor in polymer synthesis, contributing to the development of novel materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its development as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of lithium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to lithium 2-(pyridazin-4-yl)acetate include other pyridazine derivatives, such as:

- Pyridazinone

- Dihydropyridazine

- Pyridazine-based drugs like Zardaverine and Emorfazone .

Uniqueness

This compound is unique due to its lithium ion, which imparts distinct chemical and biological properties. The presence of lithium enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Actividad Biológica

Lithium 2-(pyridazin-4-yl)acetate, a lithium salt derived from 2-(pyridazin-4-yl)acetic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a lithium ion that enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

This compound has the molecular formula C6H6N2O2Li with a molecular weight of approximately 144.06 g/mol. The compound features a pyridazine ring connected to an acetate group, with lithium acting as a counterion. This structure is significant for its chemical properties and biological interactions.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂Li |

| Molecular Weight | 144.06 g/mol |

| Physical State | Powder |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the compound can:

- Inhibit Enzymes : It has been shown to inhibit specific enzymes that are crucial in various biochemical pathways.

- Modulate Receptor Activities : The compound may interact with receptors involved in cellular signaling, affecting processes such as inflammation and cell proliferation.

- Interfere with Cellular Signaling Pathways : This interference can lead to anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential applications in treating infections.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and modulation of cell cycle progression.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against multiple bacterial strains, revealing significant inhibition zones compared to control groups. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research :

- In vitro studies demonstrated that treatment with this compound led to a reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis and altered expression levels of key proteins involved in cell survival pathways.

-

Mechanistic Insights :

- Further research into the mechanism of action revealed that this compound affects mitochondrial function and reactive oxygen species (ROS) production, contributing to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

This compound shares structural similarities with other pyridazine derivatives, which also exhibit biological activities. Notable comparisons include:

| Compound | Biological Activity |

|---|---|

| Pyridazinone | Antimicrobial |

| Dihydropyridazine | Anticancer |

| Zardaverine | Neuroprotective |

While these compounds exhibit various biological activities, this compound's unique lithium ion enhances its solubility and reactivity, potentially leading to superior therapeutic effects.

Propiedades

IUPAC Name |

lithium;2-pyridazin-4-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLFTJDKUVXPMO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=NC=C1CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217295-84-5 |

Source

|

| Record name | lithium 2-(pyridazin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.